Trimethylolpropane triethylhexanoate
Overview
Description
Trimethylolpropane triethylhexanoate is an organic compound widely used in various industrial applications. It is a triester derived from trimethylolpropane and 2-ethylhexanoic acid. This compound is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. Additionally, it is used as a lubricant and plasticizer in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane triethylhexanoate is synthesized through the esterification of trimethylolpropane with 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants, trimethylolpropane and 2-ethylhexanoic acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane triethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of trimethylolpropane with 2-ethylhexanoic acid to form the triester. Hydrolysis, on the other hand, involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst .
Common Reagents and Conditions
Esterification: Trimethylolpropane, 2-ethylhexanoic acid, sulfuric acid or p-toluenesulfonic acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), elevated temperature.
Major Products Formed
Esterification: this compound.
Hydrolysis: Trimethylolpropane and 2-ethylhexanoic acid.
Scientific Research Applications
Trimethylolpropane triethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer and lubricant in the production of polymers and resins.
Biology: Employed in the formulation of biocompatible lubricants for medical devices.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and low toxicity.
Industry: Commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.
Mechanism of Action
The mechanism of action of trimethylolpropane triethylhexanoate primarily involves its interaction with the skin and other biological surfaces. As an emollient, it forms a protective barrier on the skin, reducing water loss and providing a smooth, soft texture. In industrial applications, its lubricating properties reduce friction between surfaces, enhancing the performance and longevity of mechanical components .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane trimethacrylate: Another ester of trimethylolpropane, used as a crosslinking agent in polymer production.
Trimethylolpropane tricaprylate/tricaprate: Used as a biolubricant base stock.
Trimethylolpropane trioleate: Employed in the formulation of high-performance lubricants.
Uniqueness
Trimethylolpropane triethylhexanoate stands out due to its excellent emollient properties, making it highly suitable for use in cosmetics and personal care products. Its low toxicity and biocompatibility also make it a preferred choice in medical and biological applications .
Properties
IUPAC Name |
2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOJEEZYYXGPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021948 | |
Record name | Trimethylolpropane triethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-33-9 | |
Record name | 1,1′-[2-Ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] bis(2-ethylhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26086-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane triethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylolpropane triethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B952ZGW1IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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